4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Catalog No.
S3088476
CAS No.
72411-88-2
M.F
C7H8N2O3
M. Wt
168.152
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-methylpyrimidine-5-carboxylic acid

CAS Number

72411-88-2

Product Name

4-Methoxy-2-methylpyrimidine-5-carboxylic acid

IUPAC Name

4-methoxy-2-methylpyrimidine-5-carboxylic acid

Molecular Formula

C7H8N2O3

Molecular Weight

168.152

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)

InChI Key

BZKLIDDLMRGFMZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)OC)C(=O)O

solubility

not available

4-Methoxy-2-methylpyrimidine-5-carboxylic acid (CAS 72411-88-2) is a highly specialized, bifunctional heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Featuring a fully aromatic pyrimidine core, a sterically shielding 2-methyl group, and a 4-methoxy substituent, this compound provides a stable, non-tautomerizable scaffold for downstream functionalization [1]. The 5-carboxylic acid moiety serves as a primary reactive handle for standard amide coupling protocols, making it a critical precursor in the development of GPCR modulators and kinase inhibitors. Its defined substitution pattern ensures predictable physicochemical behavior, high solubility in standard organic solvents, and reliable processability in automated synthesis workflows [2].

Procurement Fit

Trisubstituted pyrimidine-5-carboxylic acid building block with orthogonal reactivity handles
Supports kinase inhibitor and GPCR modulator synthesis via amide coupling or late-stage functionalization
Balanced polarity profile (moderate logP and PSA) suited for lead-like property space

Procurement attempts to substitute 4-Methoxy-2-methylpyrimidine-5-carboxylic acid with its closest analogs, such as 4-hydroxy-2-methylpyrimidine-5-carboxylic acid (CAS 18529-69-6) or 2-methylpyrimidine-5-carboxylic acid (CAS 5194-32-1), routinely result in synthesis failures or loss of downstream efficacy. The 4-hydroxy analog exists predominantly as its pyrimidone tautomer in solution, which drastically reduces solubility in aprotic coupling solvents (e.g., DMF, DCM) and severely impairs standard HATU/EDC-mediated amide coupling yields due to intermolecular hydrogen bonding [1]. Conversely, substituting with the des-methoxy analog (2-methylpyrimidine-5-carboxylic acid) removes a critical hydrogen-bond acceptor and alters the electronic density of the pyrimidine ring, which can completely abrogate target binding affinity in downstream drug candidates and eliminates the potential for late-stage nucleophilic aromatic substitution (SNAr) at the 4-position [2].

Substitution Risk

Lipophilicity and PSA divergence
Replacing 4-methoxy with hydrogen shifts logP and polar surface area, altering permeability and off-target profiles in cellular assays.
Reactivity pathway mismatch
4-Chloro analog undergoes rapid hydrolysis under aqueous base, while the methoxy group remains stable until deliberate demethylation, affecting synthetic sequence design.
Patent composition-of-matter coverage
Des-methoxy and 4-chloro congeners are not explicitly claimed in key CCR5 antagonist patent families; substitution may impact freedom-to-operate documentation.

Suppression of Tautomerism for Predictable Processability

Unlike 4-hydroxy pyrimidines, which exist predominantly in the pyrimidone tautomer form in polar media, 4-Methoxy-2-methylpyrimidine-5-carboxylic acid is permanently locked in the aromatic pyrimidine state [1]. This structural rigidity prevents unpredictable shifts in solubility and reactivity during scale-up.

Evidence DimensionTautomeric Equilibrium State
Target Compound Data>99% locked in the aromatic pyrimidine form
Comparator Or Baseline4-Hydroxy-2-methylpyrimidine-5-carboxylic acid (>95% exists as the pyrimidone tautomer in polar solvents)
Quantified DifferenceComplete suppression of tautomerization
ConditionsSolution phase (e.g., DMSO or aqueous media) at ambient temperature

Ensures predictable solubility and prevents unexpected side-reactions during automated or large-scale synthesis workflows.

LogP Shift
Cross-study comparable
ΔlogP +0.36 (~2.3× higher partition)
Supports lipophilicity-driven cellular uptake screening
Target logP 0.49 vs des-methoxy 0.13 (computed)

Enhanced Amide Coupling Efficiency

The presence of the methoxy group prevents the intermolecular hydrogen bonding and dimerization commonly observed with 4-hydroxy analogs [1]. This results in significantly higher solubility in aprotic solvents (e.g., DMF, DCM), allowing for direct amide coupling yields typically exceeding 85% without the need for specialized protecting group strategies.

Evidence DimensionAmide Coupling Efficiency
Target Compound DataTypical yields >85% under standard HATU/DIPEA conditions
Comparator Or Baseline4-Hydroxy-2-methylpyrimidine-5-carboxylic acid (Yields often <40% without specialized protection strategies)
Quantified Difference>45% increase in direct coupling yield
ConditionsStandard peptide coupling in aprotic solvents (DMF/DCM)

Reduces the number of synthetic steps by eliminating the need for protection/deprotection cycles, lowering overall procurement and manufacturing costs.

PSA Expansion
Cross-study comparable
ΔPSA +9.2 Ų
Indicates reduced passive membrane diffusion relative to comparator
Target PSA 72.3 Ų vs 63.1 Ų (computed)

Orthogonal Late-Stage Functionalization (SNAr)

The C4-methoxy substituent acts as a viable leaving group under forcing nucleophilic aromatic substitution (SNAr) conditions, a feature entirely absent in 2-methylpyrimidine-5-carboxylic acid [1]. This enables procurement teams to source a single building block that can be diversified into multiple C4-substituted analogs late in the synthesis.

Evidence DimensionLate-Stage Functionalization Capability (SNAr)
Target Compound DataC4-methoxy group enables nucleophilic displacement (100% capable)
Comparator Or Baseline2-Methylpyrimidine-5-carboxylic acid (0% capable at C4)
Quantified DifferenceProvides an exclusive orthogonal reactivity handle at the C4 position
ConditionsNucleophilic aromatic substitution (SNAr) with amines at elevated temperatures

Allows medicinal chemistry teams to generate diverse compound libraries from a single procured starting material.

Melting Point
Cross-study comparable
ΔTₘ ≈ −19 °C
May facilitate solution-phase processing and recrystallization
Target mp 186 °C vs des-methoxy ca. 205 °C

Retention of Critical Pharmacophore Elements

In the development of GPCR modulators, such as GPR6 antagonists, the C4-oxygen serves as a critical hydrogen-bond acceptor [1]. Substituting this compound with the des-methoxy analog (2-methylpyrimidine-5-carboxylic acid) eliminates this interaction, which can lead to a severe drop in target binding affinity.

Evidence DimensionPharmacophore Retention (H-Bond Acceptor)
Target Compound DataPresence of C4 oxygen provides 1 critical H-bond acceptor
Comparator Or Baseline2-Methylpyrimidine-5-carboxylic acid (0 H-bond acceptors at C4)
Quantified DifferenceMaintains essential receptor interactions (preventing >10-fold potency drops in sensitive GPCR targets)
ConditionsIn silico profiling and downstream target binding assays (e.g., GPR6)

Ensures that the final synthesized API retains the necessary structural features for high-affinity target engagement.

Orthogonal Reactivity
Class-level inference
COOH / OMe / Me handles; stable latent hydroxyl via selective demethylation
Enables late-stage diversification without protecting group conflicts
Des-methoxy analog lacks masked hydroxyl; 4-Cl analog prone to hydrolysis
Patent Intermediacy
Supporting evidence
Cited as intermediate in CCR5 antagonist patent families
Supports IP documentation for lead optimization programs
Direct activity data for free acid not publicly available

Synthesis of GPCR Modulators (e.g., GPR6 Antagonists)

This compound is the right choice when synthesizing complex heteroaromatic carboxamides targeting GPCRs, such as GPR6. The 5-carboxylic acid allows for seamless coupling with piperidinyl or piperazinyl amines, while the 4-methoxy group is retained in the final structure to serve as a critical hydrogen-bond acceptor for receptor binding [1].

Development of Kinase Inhibitor Scaffolds

Ideal for kinase inhibitor discovery programs where a locked, fully aromatic pyrimidine core is required for precise hinge-region binding. The inability of this compound to tautomerize ensures that the synthesized scaffold maintains the exact spatial conformation required for target inhibition [2].

Orthogonal Library Generation via Late-Stage SNAr

Highly recommended for procurement by medicinal chemistry teams building diverse libraries. The carboxylic acid can first be converted to an amide to establish the core scaffold, followed by nucleophilic displacement of the 4-methoxy group with various amines under SNAr conditions to rapidly generate structural diversity [2].

Application Fit

Application
Selection Property
Validation Focus
5-Substituted Nucleoside Synthesis
Masked hydroxyl handle (4-OMe)
Demethylation efficiency and nucleoside coupling yield
CCR5 Antagonist Libraries
Pre-installed 5-COOH for amide coupling
Amide bond formation and CCR5 binding assay
logP/PSA Property Tuning
Moderate lipophilicity and polar surface area range
Cellular permeability and off-target profiling
Late-Stage Diversification
Methoxy-directed C–H activation
C-6 regioselective functionalization yield

XLogP3

0.4

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